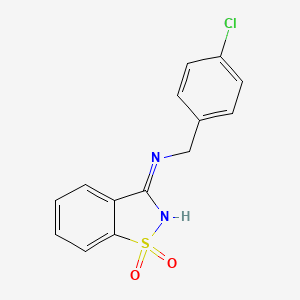![molecular formula C20H31N3O B6075762 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6075762.png)
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine, also known as JNJ-7925476, is a novel and potent antagonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia. In
Wirkmechanismus
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine is a selective antagonist of the nAChR α4β2 subtype, which is involved in the release of dopamine in the brain. By blocking this receptor subtype, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine reduces the release of dopamine, which is thought to be involved in the reinforcing effects of nicotine and other drugs of abuse. Additionally, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to modulate other neurotransmitter systems, including serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce nicotine self-administration, increase the levels of serotonin and norepinephrine in the brain, and decrease the levels of glutamate. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments is its high selectivity for the nAChR α4β2 subtype, which allows for more precise manipulation of this receptor system. Additionally, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been extensively studied in animal models, which provides a wealth of data on its pharmacological effects. However, one limitation of using 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine. One area of interest is its potential use in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, there is interest in developing more selective and potent antagonists of the nAChR α4β2 subtype, which may have improved therapeutic efficacy. Finally, there is interest in exploring the potential use of 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in combination with other drugs, such as antidepressants, to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine involves several steps, including the reaction of 4-bromo-1-piperidine with 1-(2,2-dimethylpropanoyl)pyrrolidine, followed by the reaction of the resulting compound with 3-(bromomethyl)pyridine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have efficacy in reducing nicotine self-administration in rats, suggesting its potential use in smoking cessation. It has also been shown to have antidepressant-like effects in animal models of depression. Additionally, 3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been studied for its potential use in treating anxiety and schizophrenia.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-20(2,3)19(24)23-12-8-18(15-23)17-6-10-22(11-7-17)14-16-5-4-9-21-13-16/h4-5,9,13,17-18H,6-8,10-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVLWTRLKYFFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[1-(2,2-Dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B6075683.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6075686.png)
![1-(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6075694.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B6075703.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6075704.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6075709.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6075724.png)
![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)

![2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6075745.png)
![6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075753.png)